molecular formula C20H16N4O B11659796 6-Amino-4-(biphenyl-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(biphenyl-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11659796
M. Wt: 328.4 g/mol
InChI Key: ARBYUFGFBRTZEE-UHFFFAOYSA-N
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Description

6-Amino-4-{[1,1’-biphenyl]-4-yl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that features a pyrazole ring fused with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-{[1,1’-biphenyl]-4-yl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile . This reaction is carried out under reflux conditions in the presence of a catalyst, often yielding the desired compound in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-{[1,1’-biphenyl]-4-yl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the amino and nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

6-Amino-4-{[1,1’-biphenyl]-4-yl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 6-amino-4-{[1,1’-biphenyl]-4-yl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, it may act as an inhibitor for certain enzymes or receptors, thereby modulating biological pathways . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-amino-4-{[1,1’-biphenyl]-4-yl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile apart is its unique biphenyl group, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may contribute to its potential therapeutic efficacy and selectivity.

Properties

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

6-amino-3-methyl-4-(4-phenylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H16N4O/c1-12-17-18(16(11-21)19(22)25-20(17)24-23-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,18H,22H2,1H3,(H,23,24)

InChI Key

ARBYUFGFBRTZEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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